7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)-
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Description
7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- is a useful research compound. Its molecular formula is C17H18Cl2N6 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
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Biological Activity
7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, particularly its derivative 7-((4-aminophenyl)methyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antibacterial, and antimalarial properties.
Chemical Structure and Synthesis
The compound belongs to a class of pyrroloquinazoline derivatives known for their structural versatility and potential therapeutic applications. The synthesis typically involves regioselective monoacylation at various nitrogen positions within the molecule, allowing for the generation of a library of derivatives with varying biological properties .
Anticancer Activity
Research has demonstrated that 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine exhibits potent anticancer properties. Notably:
- Mechanism of Action : It targets dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to reduced cell proliferation and induces apoptosis in tumor cells .
- Case Studies : A study highlighted the synthesis of N-acylated derivatives, where one compound (designated as 7f) showed an eight-fold increase in potency against MDA-MB-468 breast cancer cells compared to the parent compound . Additionally, these derivatives were found to be non-toxic to normal human cells, suggesting a favorable therapeutic index.
Antibacterial Activity
The compound also demonstrates significant antibacterial activity:
- Target Pathways : It acts as an inhibitor of DHFR and thymidylate synthase (TS), both essential for bacterial growth. This dual inhibition mechanism distinguishes it from traditional antibiotics like trimethoprim .
- Efficacy Against Resistant Strains : Recent studies have reported that derivatives of this compound exhibit potent activity against multi-drug resistant Gram-negative bacteria. For instance, a representative compound showed synergistic effects when combined with sulfamethoxazole, enhancing its bactericidal efficacy at low concentrations .
Antimalarial Activity
The antimalarial potential of 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine has also been explored:
- In Vivo Studies : In animal models infected with Plasmodium vivax, certain derivatives demonstrated effective clearance of parasitemia. For example, one derivative cured all treated animals at specified doses over three days .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrroloquinazoline scaffold significantly affect biological activity. For instance:
Modification Position | Effect on Activity |
---|---|
N1 | Generally lower potency |
N3 | Higher potency observed |
N7 | Reduced solubility and activity |
These findings suggest that careful design and modification of the molecular structure can enhance therapeutic efficacy while minimizing adverse effects .
Properties
CAS No. |
77681-42-6 |
---|---|
Molecular Formula |
C17H18Cl2N6 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
7-[(4-aminophenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C17H16N6.2ClH/c18-11-3-1-10(2-4-11)9-23-8-7-12-14(23)6-5-13-15(12)16(19)22-17(20)21-13;;/h1-8H,9,18H2,(H4,19,20,21,22);2*1H |
InChI Key |
UOORVXIQCDJQPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N.Cl.Cl |
Origin of Product |
United States |
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